1,3-Thiazol-5-ylmethyl 2-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate
Description
1,3-Thiazol-5-ylmethyl 2-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate is a complex organic compound featuring a thiazole ring fused with an imidazo[1,2-a]pyridine moiety. This compound is of interest due to its potential biological and pharmaceutical applications.
Properties
IUPAC Name |
1,3-thiazol-5-ylmethyl 2-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O2S/c13-11-10(16-4-2-1-3-9(16)15-11)12(17)18-6-8-5-14-7-19-8/h5,7H,1-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEVTQBWRRXQRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NC(=C2C(=O)OCC3=CN=CS3)Br)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thiazole ring followed by the formation of the imidazo[1,2-a]pyridine core. Key reagents and conditions include thiazole derivatives, brominating agents, and appropriate catalysts to facilitate the formation of the fused ring system.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the thiazole ring to its oxidized derivatives.
Reduction: Reduction of the imidazo[1,2-a]pyridine core.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate or chromium(VI) oxide.
Reducing agents such as lithium aluminum hydride.
Substituting agents like nucleophiles in the presence of a base.
Major Products Formed:
Oxidized thiazole derivatives.
Reduced imidazo[1,2-a]pyridine derivatives.
Substituted bromo derivatives.
Scientific Research Applications
This compound has shown promise in various scientific research fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Thiazole derivatives: Known for their diverse biological activities.
Imidazo[1,2-a]pyridine derivatives: Used in various pharmaceutical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
